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Pyridinium, 1-hydroxy-2-methyl-, chloride

Cat. No.: B103143
CAS No.: 19305-07-8
M. Wt: 145.59 g/mol
InChI Key: YZRHXYPSTCNULO-UHFFFAOYSA-N
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Description

Significance of Pyridinium (B92312) Frameworks in Contemporary Heterocyclic Chemistry

Pyridinium frameworks are fundamental building blocks in heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements in their rings. numberanalytics.com Pyridine (B92270) (C₅H₅N), an aromatic heterocyclic organic compound, is a cornerstone of many chemical syntheses. numberanalytics.com Its unique properties, including its aromatic character and the presence of a nitrogen atom, allow it to participate in a variety of chemical reactions. numberanalytics.comnih.gov

The nitrogen atom in the pyridine ring can be readily protonated or alkylated to form pyridinium cations. wikipedia.org These cations are aromatic and isoelectronic with benzene (B151609). wikipedia.org The resulting pyridinium salts are often used as intermediates in organic synthesis. wikipedia.orgrsc.org For instance, N-alkylpyridinium intermediates have been employed as electrophiles to create dihydropyridines. wikipedia.org

The versatility of the pyridine scaffold has made it a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds. rsc.org A vast number of pharmaceuticals and agrochemicals are derived from pyridine. numberanalytics.comrsc.orgnih.gov The inclusion of a pyridine ring can enhance a molecule's metabolic stability, permeability, potency, and binding affinity to biological targets. nih.gov

Historical Development and Evolution of Hydroxylated and N-Methylated Pyridinium Derivatives Research

The history of pyridine and its derivatives dates back to the mid-19th century when it was first isolated from coal tar. mdma.ch While initially a chemical curiosity, its importance grew as its properties were explored. numberanalytics.com The development of synthetic methods for pyridines in the 1940s and 1950s, driven by the demand for specific derivatives like α-picoline, marked a significant shift from reliance on coal tar as the primary source. mdma.ch

Research into hydroxylated pyridinium derivatives has been driven by the need for functionalized building blocks in organic synthesis and the exploration of their biological activities. The introduction of a hydroxyl group can significantly alter the electronic properties and reactivity of the pyridine ring. researchgate.net Methods for the regioselective hydroxylation of pyridines, particularly at the C3 position, have been a focus of research due to the challenge it presents. nih.govacs.org

Similarly, the study of N-methylated pyridinium compounds has a rich history. N-methylpyridinium is formed by the reaction of pyridine with methylating agents like dimethyl sulfate (B86663). wikipedia.org These compounds have been investigated for their unique properties, such as the ability of N-methylpyridinium chloride to act as an ionic liquid. wikipedia.org Research has also explored the synthesis and reactivity of various N-methylated pyridinium derivatives, including those with additional functional groups. researchgate.netnih.govnih.gov

Positioning Pyridinium, 1-hydroxy-2-methyl-, chloride within Modern Organic and Supramolecular Chemistry

This compound, also known as 1-hydroxy-2-methylpyridinium chloride, is a specific example of a functionalized pyridinium salt. Its structure combines the features of a hydroxylated pyridine and an N-substituted pyridinium ion.

In organic chemistry , this compound serves as a valuable building block. The presence of the hydroxyl group and the methyl group on the pyridinium ring allows for a variety of chemical transformations. For instance, the hydroxyl group can be further functionalized, and the pyridinium ring can participate in reactions typical of such heterocyclic systems. The synthesis of related compounds, such as 1-hydroxy-4-methylpyridinium chloride, has been documented, involving the reaction of the corresponding pyridine N-oxide with hydrochloric acid. iucr.orgnih.govresearchgate.net This suggests a potential synthetic route for this compound from 2-methylpyridine (B31789) N-oxide.

In the realm of supramolecular chemistry , which studies chemical systems composed of a discrete number of molecules, pyridinium salts are of significant interest. The cationic nature of the pyridinium ring allows it to participate in non-covalent interactions, such as hydrogen bonding and cation-π interactions. researchgate.net The crystal structure of 1-hydroxy-4-methylpyridinium chloride reveals extensive hydrogen bonding between the hydroxyl group, C-H bonds, and the chloride anion, leading to complex three-dimensional structures. iucr.orgnih.govresearchgate.net These types of interactions are crucial for the design and construction of novel supramolecular assemblies. The study of such interactions in this compound can provide insights into crystal engineering and the development of new materials with specific properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClNO B103143 Pyridinium, 1-hydroxy-2-methyl-, chloride CAS No. 19305-07-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-oxidopyridin-1-ium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c1-6-4-2-3-5-7(6)8;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRHXYPSTCNULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172909
Record name Pyridinium, 1-hydroxy-2-methyl-, chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19305-07-8
Record name Pyridinium, 1-hydroxy-2-methyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019305078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-hydroxy-2-methyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyridinium, 1 Hydroxy 2 Methyl , Chloride and Analogues

Established Synthetic Pathways to Pyridinium (B92312), 1-hydroxy-2-methyl-, chloride

The traditional and most direct route to synthesizing Pyridinium, 1-hydroxy-2-methyl-, chloride begins with the commercially available starting material, 2-methylpyridine (B31789) (also known as 2-picoline). The synthesis proceeds via the formation of an N-oxide intermediate, which is subsequently protonated.

The formation of a pyridinium cation is fundamentally achieved by the quaternization of the pyridine (B92270) nitrogen. In typical syntheses, this involves N-alkylation, where an alkyl halide reacts with a pyridine to form an N-alkylpyridinium salt. wikipedia.org For instance, pyridine can be treated with dimethyl sulfate (B86663) to yield 1-methylpyridinium. wikipedia.org

However, for the synthesis of a 1-hydroxy-pyridinium cation, the strategy is different. Instead of N-alkylation, the key step is the N-oxidation of the pyridine nitrogen. Pyridine N-oxides are crucial intermediates in the synthesis of variously substituted pyridines because the N-oxide group significantly alters the ring's reactivity. nih.govwikipedia.org The oxidation of the nitrogen atom in the pyridine ring makes the C2 and C4 positions more susceptible to nucleophilic attack and the C3 and C5 positions more reactive towards electrophiles.

The N-oxidation of the starting material, 2-methylpyridine, is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid, peroxybenzoic acid, or m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgchemicalforums.com This reaction directly yields 2-methylpyridine N-oxide (2-picoline N-oxide). scbt.com The resulting N-oxide can then be protonated by an acid to form the final 1-hydroxypyridinium cation.

The structure of the target compound requires a methyl group at the C-2 position and a hydroxyl group on the nitrogen atom (N-1 position). The regioselectivity of this arrangement is generally controlled by the choice of the starting material.

The most straightforward approach begins with 2-methylpyridine (2-picoline), which already possesses the required methyl group at the C-2 position. wikipedia.org The subsequent N-oxidation is inherently regioselective, as it occurs specifically at the nitrogen atom of the pyridine ring, leading to the formation of 2-methylpyridine N-oxide. nih.gov This N-oxide is the direct precursor to the 1-hydroxy moiety upon protonation.

While direct C-alkylation of pyridine N-oxide is possible using various reagents like Grignard reagents or through radical reactions, starting with the appropriately substituted pyridine is often more efficient for this specific target. nih.govnih.govresearchgate.netacs.org The reaction of pyridine N-oxides with acetic anhydride, known as the Boekelheide rearrangement, can be used to functionalize an existing alkyl group at the 2-position, for example, converting a 2-methyl group into a 2-(hydroxymethyl) group, but this is not the desired transformation for the title compound. nih.govacs.orgacs.org

The final step in the synthesis is the formation of the chloride salt. This is typically achieved through direct reaction with hydrochloric acid. Once 2-methylpyridine N-oxide is synthesized and isolated, it can be dissolved in a suitable solvent, such as ethanol (B145695) or diethyl ether, and treated with a solution of hydrogen chloride (HCl). nih.govresearchgate.net The basic oxygen atom of the N-oxide is protonated by HCl, leading to the formation of the 1-hydroxy-2-methylpyridinium cation and the incorporation of the chloride anion, which precipitates the desired salt.

A study on the synthesis of the analogous compound, 1-hydroxy-4-methylpyridinium chloride, reported a yield of 82% by adding a 2.0 M solution of hydrochloric acid in diethyl ether to an ethanol solution of 4-methylpyridine (B42270) N-oxide. nih.govresearchgate.net A similar procedure is applicable for the 2-methyl isomer.

Alternatively, if the pyridinium salt was prepared using a different acid (e.g., HBr or HI), a halide anion exchange can be performed. This can be accomplished using anion exchange resins. researchgate.net The pyridinium salt with the undesired anion is passed through a column packed with a resin loaded with chloride ions, resulting in the exchange of the anion and the formation of the target pyridinium chloride.

Novel and Efficient Synthetic Approaches

Recent advancements in chemical synthesis have led to the development of more efficient and environmentally friendly methods applicable to the synthesis of pyridinium salts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. monash.edunih.gov The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture. monash.edu

This technology can be effectively applied to the synthesis of pyridinium derivatives. For instance, the quaternization of pyridines with alkyl halides to form N-alkylpyridinium salts is significantly faster under microwave irradiation. mdpi.com In the context of synthesizing this compound, microwave heating could potentially accelerate the initial N-oxidation of 2-methylpyridine. Several studies have demonstrated the microwave-assisted synthesis of various heterocyclic compounds, highlighting its advantages in efficiency. mdpi.comunito.it

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives
Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Pyrimidine Synthesis12 hours2-6 minutesSignificant unito.it
(Benz)Imidazolium Salt Synthesis5 days3 hoursSignificant monash.edu
Quinolone Synthesis4 hours10 secondsSignificant nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of the target compound.

A key area for improvement is the N-oxidation step. While traditional methods use peroxy acids, which can be hazardous, greener alternatives are available. Reagents like sodium percarbonate or the urea-hydrogen peroxide (UHP) adduct are stable, inexpensive, and environmentally benign sources of oxidation. organic-chemistry.org Their use in conjunction with catalysts can provide excellent yields of N-oxides under mild conditions. organic-chemistry.org

Furthermore, the development of solvent-free reaction conditions represents another green approach. A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been demonstrated, starting from pyridine N-oxides, showcasing the potential for cleaner synthetic routes. rsc.org The use of flow chemistry, where reagents are continuously pumped through a reactor, often containing a packed-bed catalyst, is another modern technique that can lead to safer and more efficient processes for N-oxide formation. organic-chemistry.org

Table 2: Green Reagents for N-Oxidation of Pyridines
ReagentAdvantagesReference
Sodium PercarbonateStable, efficient oxygen source, mild conditions organic-chemistry.org
Urea-Hydrogen Peroxide (UHP)Stable, inexpensive, easy to handle, solid-state oxidation possible organic-chemistry.org
H₂O₂ with Titanium Silicalite (TS-1) catalystHigh efficiency, suitable for continuous flow processes, reusable catalyst organic-chemistry.org

Mechanistic Elucidation of Synthetic Transformations

The formation of this compound from 2-methylpyridine N-oxide and hydrochloric acid is mechanistically characterized as a proton transfer reaction. The oxygen atom of the N-oxide group is nucleophilic and readily accepts a proton from a strong acid like HCl.

The key step is the protonation of the N-oxide oxygen atom. Crystal structure analysis of the analogous compound, 1-hydroxy-4-methylpyridinium chloride, confirms that a proton transfer has occurred from the hydrochloric acid to the oxygen atom of the N-oxide. nih.govresearchgate.netiucr.org This results in the formation of a hydroxyl group attached to the pyridinium nitrogen, creating the 1-hydroxy-pyridinium cation and a chloride anion.

Reaction Scheme:

Generated code

Step 1: The lone pair of electrons on the oxygen atom of 2-methylpyridine N-oxide attacks the hydrogen atom of hydrochloric acid. Step 2: The H-Cl bond breaks, with the chloride ion taking both electrons, resulting in the formation of the O-H bond and the positively charged 1-hydroxy-2-methylpyridinium cation and the chloride anion.

Structural data from the 4-methyl analogue provides insight into the resulting cation's geometry. The N-O bond lengths in 1-hydroxy-4-methylpyridinium chloride are reported to be approximately 1.371 Å and 1.379 Å. nih.goviucr.org The structure is stabilized by hydrogen bonds between the hydroxyl group proton (O-H) and the chloride anion, as well as weaker C-H···Cl interactions. nih.goviucr.org The O-H···Cl hydrogen bonds are significantly shorter and stronger than the C-H···Cl interactions, as expected. nih.goviucr.org

The following table presents selected crystallographic data for the analogous 1-hydroxy-4-methylpyridinium chloride, which informs the understanding of the structure of the title compound.

Structural Parameter Value Reference
N-O Bond Length1.371 (2) Å, 1.379 (2) Å nih.goviucr.org
N-O-H Bond Angle103.9 (19)° (average) nih.goviucr.org
O-H···Cl Hydrogen Bond Separation (H···Cl)1.97 Å (mean) nih.goviucr.org
C-H···Cl Hydrogen Bond Separation (H···Cl)2.79 Å (mean) nih.goviucr.org

Chemical Reactivity and Mechanistic Investigations of Pyridinium, 1 Hydroxy 2 Methyl , Chloride Systems

Mechanistic Pathways of Electron Transfer and Redox Reactions

Pyridinium (B92312) salts are recognized for their role as redox-active species, capable of participating in single-electron transfer (SET) processes. nih.govresearchgate.net The reduction of the pyridinium ring is a key step in many of its functional transformations, leading to the formation of a pyridyl radical. nih.gov The electron-deficient nature of the pyridinium ring, a consequence of the electronegative nitrogen atom, makes it susceptible to reduction. wikipedia.org

The 1-hydroxy group in "Pyridinium, 1-hydroxy-2-methyl-, chloride" significantly modulates its redox properties. This functional group makes the compound a derivative of a pyridine (B92270) N-oxide. wikipedia.org Pyridine N-oxides are known to have a higher dipole moment than their parent pyridines and are more susceptible to both electrophilic and nucleophilic attack. scripps.edu The N-O bond can influence electron transfer processes, and the oxygen atom can act as an electron-pair donor. researchgate.net

The reactivity of N-functionalized pyridinium salts in redox reactions can follow two main pathways after a single-electron transfer:

Homolytic fragmentation: This pathway involves the cleavage of the N-substituent bond, releasing the substituent as a radical. nih.gov

Heterolytic fragmentation: This alternative pathway results in the release of an N-centered pyridinium radical. nih.gov

Table 1: Relative Gibbs Free Energies for Single-Electron Reduction of Substituted Cyclohexylpyridinium Salts nih.gov

EntryAr (Substituent on Pyridine)σ (Hammett Parameter)ΔG°calc (kcal/mol)ΔG°exp (kcal/mol)
14-MeOC6H4-0.279.28.4
24-MeC6H4-0.178.36.3
3Ph0.005.95.0
44-FC6H40.065.44.4
54-CF3C6H40.540.80.0
63,5-F2C6H30.680.0nd
73,5-Me2C6H37.66.8

This table is interactive. You can sort and filter the data by clicking on the column headers.

Data adapted from a study on cyclohexylpyridinium salts, illustrating the influence of substituents on the thermodynamics of reduction. nih.gov

Photochemical Transformations of Pyridinium Chloride Analogues

The photochemistry of pyridinium salts is a rich field that leads to the formation of structurally complex molecules. capes.gov.brchemrxiv.org Irradiation of pyridinium salts can induce various transformations, including cyclizations and rearrangements. capes.gov.br

A key photochemical reaction of pyridinium salts involves their transformation into Dewar isomers (2-azabicyclo[2.2.0]hexa-2,5-diene derivatives). nih.gov DFT calculations on the photochemical reaction of 1-n-butylpyridinium salt in water suggest that excitation to the S2 state can lead to the formation of a Dewar isomer, which can then react with nucleophiles like the hydroxide (B78521) anion. nih.gov

For N-hydroxypyridine derivatives, such as N-hydroxypyridine-2(1H)-thione, photochemical decomposition is known to generate hydroxyl and pyridylthiyl radicals. nih.gov This highlights the potential for the N-O bond in "this compound" to undergo photochemical cleavage. The specific substitution pattern of the 2-methyl group would influence the stability and subsequent reactions of any radical intermediates formed.

The study of photochemical transformations of pyridinium salts has been instrumental in the synthesis of complex natural products, such as (-)-agelastatin A, where the early-stage construction of a key ring system was achieved through the photochemical transformation of a pyridinium salt. chemrxiv.org

Nucleophilic Substitution and Addition Reactions involving this compound

Pyridinium salts are highly activated towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. wikipedia.org This enhanced reactivity is due to the positive charge on the ring, which makes these positions electron-deficient.

In the case of "this compound," the 2-methyl group will sterically hinder nucleophilic attack at the C2 position. The 1-hydroxy group, being an N-oxide functionality, further influences the reactivity. Pyridine N-oxides themselves are susceptible to nucleophilic attack, often following activation of the oxygen atom by an electrophile. scripps.edu For instance, treatment of pyridine-N-oxide with phosphorus oxychloride can lead to chlorination at the 2- and 4-positions. wikipedia.org

Nucleophilic substitution reactions on pyridine N-oxides can occur at the 2- and 4-positions. youtube.com For example, reaction with sodamide in liquid ammonia (B1221849) can introduce an amino group at the 2-position. youtube.com

Nucleophilic addition is another important reaction class for pyridinium systems. The reaction of pyrylium (B1242799) salts with nucleophiles like amines is a well-established method for synthesizing pyridinium salts. researchgate.net

Exploration of Carbon-Hydrogen (C-H) Activation Pathways in Pyridinium Systems

C-H activation is a powerful strategy for the functionalization of otherwise unreactive C-H bonds. In pyridine and its derivatives, the nitrogen atom can act as a directing group, facilitating the activation of C-H bonds at specific positions. rsc.org For pyridine derivatives, C-H activation is often most effective as ortho substitution can reduce the coordinating ability of the nitrogen. rsc.org

For "this compound," several C-H bonds are potential sites for activation:

The methyl group at C2: The C-H bonds of the methyl group are benzylic-like and could be activated.

The aromatic C-H bonds: The remaining C-H bonds on the pyridine ring (at positions 3, 4, 5, and 6) are also targets for activation.

Transition metal-catalyzed C-H activation is a common approach. High-valent late transition metals like Pd(II), Rh(III), and Ir(III) often react via electrophilic pathways. rsc.org For instance, osmium complexes have been shown to activate the aromatic C-H bond of 2-methylpyridine (B31789). acs.org Rhodium and Iridium complexes with a boryl/bis(phosphine) pincer ligand can selectively activate the C-H bond at the 2-position of pyridine. researchgate.net

Reaction Kinetics and Thermodynamic Analyses of Pyridinium-Mediated Processes

The kinetics and thermodynamics of reactions involving pyridinium ions provide crucial information about reaction mechanisms and feasibility. For example, theoretical studies using Density Functional Theory (DFT) have been employed to evaluate the synthesis of pyridine from pyrylium salts. These calculations have shown that the reaction is generally exothermic and exergonic. unjani.ac.idresearchgate.net

Table 2: Calculated Thermodynamic Properties for Pyridine Synthesis from Pyrylium Salt unjani.ac.id

MediumΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)
Vacuum-36.54--
Water-35.60--
Ethanol (B145695)-35.63--

This table is interactive. You can sort and filter the data by clicking on the column headers.

Data from a DFT study on the synthesis of pyridine from pyrylium salt, indicating the reaction is thermodynamically favorable. unjani.ac.id

Kinetic studies of the formation of N-alkoxypyridinium salts and their decomposition have been conducted, revealing that the decomposition often occurs within an ion pair. researchgate.net The kinetics of redox reactions between pyridinium salts and alkoxides have also been investigated to model NAD-dependent biological redox processes. rsc.org

Experimental and calculated thermodynamic properties for pyridine itself, such as heat capacity and entropy, provide a fundamental basis for understanding the thermodynamics of its derivatives. acs.org

Catalytic and Synthetic Utility of Pyridinium, 1 Hydroxy 2 Methyl , Chloride

Pyridinium (B92312), 1-hydroxy-2-methyl-, chloride as a Catalyst in Organic Transformations

The catalytic activity of Pyridinium, 1-hydroxy-2-methyl-, chloride, the hydrochloride salt of 2-methylpyridine (B31789) N-oxide, is not extensively documented in dedicated studies. However, the inherent chemical properties of the pyridinium N-oxide functional group suggest potential roles in various catalytic processes.

Applications in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases, typically by employing a catalyst that can transport one reactant across the phase boundary to react with the other. Quaternary ammonium (B1175870) salts, a class to which this compound belongs, are well-known phase-transfer catalysts. The positively charged pyridinium ion can form an ion pair with an anionic reactant in an aqueous phase and transport it into an organic phase for reaction.

While specific studies employing this compound as a phase-transfer catalyst are not readily found, the general principle suggests its potential utility in reactions such as nucleophilic substitutions, alkylations, and oxidations where an anionic nucleophile or reagent needs to be transferred to an organic substrate. The presence of the hydroxyl group on the nitrogen atom could influence its solubility and catalytic activity compared to simple N-alkyl pyridinium salts.

Cooperative Catalysis Involving Pyridinium Moieties

Cooperative catalysis, where two or more catalytic species work in concert to promote a chemical transformation, is a powerful strategy in organic synthesis. Pyridinium moieties have been incorporated into larger, more complex catalyst structures to achieve cooperative effects. For instance, the pyridinium unit can act as a hydrogen-bond donor or an anion-binding site, activating a substrate or stabilizing a transition state in conjunction with a metal center or another organic catalyst.

Although there is no direct evidence of this compound acting as a standalone cooperative catalyst, its structure suggests potential. The N-hydroxy group, together with the pyridinium ring, could potentially interact with both a metal catalyst and a substrate, facilitating a reaction. For example, 2-methylpyridine N-oxide can coordinate with metal centers through its oxygen atom. chemicalpapers.com This ability, combined with the ionic nature of the chloride salt, could be harnessed in cooperative catalytic systems.

Application in the Construction of Complex Organic Molecules

Pyridine (B92270) N-oxides are valuable precursors in the synthesis of functionalized pyridines, which are key structural motifs in many pharmaceuticals and bioactive molecules. organic-chemistry.orgnih.gov The N-oxide group activates the pyridine ring, particularly at the 2- and 6-positions, making it susceptible to nucleophilic attack and C-H functionalization. This enhanced reactivity is crucial for the construction of complex molecular architectures. semanticscholar.org

The parent molecule, 2-methylpyridine N-oxide, can be functionalized to introduce a variety of substituents, thereby serving as a scaffold for building more elaborate structures. organic-chemistry.orgsemanticscholar.org For example, the methyl group can be deprotonated and reacted with electrophiles, or the pyridine ring can undergo substitution reactions. While the hydrochloride salt, this compound, might be used directly in certain reactions, it more commonly serves as a stable, solid form of the more reactive 2-methylpyridine N-oxide, which can be generated in situ. A patent for the synthesis of omeprazole (B731) highlights the necessity of the N-oxide form of a pyridine intermediate to enable functionalization at the 2-position, underscoring the importance of this strategy in pharmaceutical synthesis. google.com

Development of Chemically Relevant Intermediates utilizing this compound Scaffolds

The functionalization of 2-methylpyridine N-oxide allows for the creation of a diverse range of chemical intermediates. The resulting substituted pyridines are valuable building blocks in medicinal chemistry and materials science. organic-chemistry.org The strategic manipulation of the pyridine N-oxide scaffold can lead to intermediates with specific functionalities tailored for subsequent transformations.

For instance, reactions targeting the C-H bonds of the pyridine ring or the methyl group can introduce new chemical handles. These handles can then be used for cross-coupling reactions, further extending the molecular complexity. The ability to introduce substituents at specific positions with high regioselectivity makes 2-methylpyridine N-oxide, and by extension its hydrochloride salt, a valuable tool for synthetic chemists aiming to build libraries of compounds for drug discovery or to construct specific target molecules.

Advanced Spectroscopic and Diffraction Analyses for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational and electronic structure of molecules in solution. For Pyridinium (B92312), 1-hydroxy-2-methyl-, chloride, the ¹H and ¹³C NMR spectra are expected to reveal key features arising from the protonation of the N-oxide and the presence of the methyl group at the 2-position.

¹H NMR Spectroscopy: The protonation of the oxygen atom in 2-methylpyridine (B31789) N-oxide to form the 1-hydroxy-2-methylpyridinium cation results in a significant downfield shift of the pyridinium ring protons due to the increased positive charge on the ring. This effect is clearly observed in the ¹H NMR spectrum of the analogous 1-hydroxy-4-methylpyridinium chloride. In a CDCl₃ solution, the aromatic protons of this analog appear as doublets at δ 8.81 and δ 7.70 ppm. environmentalchemistry.com For Pyridinium, 1-hydroxy-2-methyl-, chloride, the aromatic protons would likely exhibit more complex splitting patterns due to the loss of symmetry. The methyl protons would also experience a downfield shift compared to the neutral 2-methylpyridine N-oxide (δ 2.53 ppm in CDCl₃).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further insight into the electronic environment of the carbon atoms. In the case of 1-hydroxy-4-methylpyridinium chloride, the pyridinium ring carbons resonate at δ 154.0, 138.9, and 128.5 ppm in CDCl₃, with the methyl carbon at δ 21.7 ppm. environmentalchemistry.com For this compound, the carbon signals would be expected in a similar region, with the C2 carbon bearing the methyl group showing a characteristic upfield shift compared to the other ring carbons. The chemical shifts for the precursor, 2-methylpyridine N-oxide, are observed at δ 17.3 (CH₃), 123.2, 125.5, 126.1, 138.8, and 148.5 ppm in CDCl₃. The significant downfield shift of the ring carbons upon protonation is indicative of the withdrawal of electron density from the ring.

Table 1: Comparative ¹H and ¹³C NMR Data

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Reference
This compound (Expected) CDCl₃Aromatic protons expected to be downfield of 7.0 ppm; methyl protons shifted downfield from 2.53 ppm.Aromatic carbons expected in the 120-150 ppm range; methyl carbon around 18-22 ppm.Inferred
1-Hydroxy-4-methylpyridinium chlorideCDCl₃8.81 (d, 2H), 7.70 (d, 2H), 2.62 (s, 3H)154.0, 138.9, 128.5, 21.7 environmentalchemistry.com
2-Methylpyridine N-oxideCDCl₃8.29-8.30 (d, 1H), 7.20-7.32 (m, 3H), 2.53 (s, 3H)148.5, 138.8, 126.1, 125.5, 123.2, 17.3

Note: Data for this compound is inferred based on analogous compounds.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular formula and investigating the fragmentation pathways of a compound. For this compound, the expected molecular ion would correspond to the cation, [C₆H₈NO]⁺.

The fragmentation of N-hydroxypyridinium ions can be complex. In the case of related compounds, the loss of the hydroxyl group or the entire N-hydroxy substituent can be observed. The fragmentation pattern would also likely involve the pyridine (B92270) ring, potentially leading to the loss of small molecules like HCN. The presence of the methyl group at the 2-position could influence the fragmentation pathways, possibly through rearrangements involving the methyl group. While a specific mass spectrum for this compound is not available in the cited literature, analysis of its precursor, 2-methylpyridine, shows a molecular ion peak at m/z 93, corresponding to its molecular weight.

X-ray Crystallography for Solid-State Architectures and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. Although crystal structure data for this compound is not directly available, the detailed crystallographic analysis of 1-hydroxy-4-methylpyridinium chloride offers significant insights into the expected structural features. nih.gov

This analog crystallizes in the monoclinic space group P2₁/c, with two cations and two chloride anions in the asymmetric unit. nih.gov A key feature is the proton transfer from HCl to the N-oxide oxygen atom, confirming the formation of the 1-hydroxypyridinium cation. nih.gov The N-O bond lengths are reported as 1.371(2) Å and 1.379(2) Å. nih.gov

Table 2: Crystallographic Data for 1-Hydroxy-4-methylpyridinium chloride

ParameterValueReference
Crystal systemMonoclinic nih.gov
Space groupP2₁/c nih.gov
a (Å)7.1610(16)
b (Å)26.271(6)
c (Å)7.7474(17)
β (°)95.495(3)
V (ų)1450.8(6)
Z8
N-O bond lengths (Å)1.371(2), 1.379(2) nih.gov
Average N-O-H bond angle (°)103.9(19) nih.gov

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The vibrational spectrum of this compound would be characterized by modes associated with the pyridinium ring, the N-hydroxy group, and the methyl group.

A detailed study of the IR and Raman spectra of 2-methylpyridine 1-oxide provides a strong basis for interpreting the vibrational modes of its protonated form. The N-O stretching vibration in N-oxides is a key diagnostic band. Upon protonation to form the N-hydroxy group, the O-H stretching vibration would appear as a broad band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed in the 3100-2800 cm⁻¹ region.

The pyridinium ring vibrations, including ring stretching and deformation modes, would be present in the fingerprint region (1600-1000 cm⁻¹). These bands are often sensitive to the substitution pattern on the ring. The out-of-plane bending modes of the C-H bonds would appear at lower frequencies.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Investigation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within a molecule and provide insights into its photophysical properties. Pyridinium compounds typically exhibit absorption bands in the ultraviolet region.

The UV-Vis spectrum of this compound is expected to show π-π* transitions associated with the aromatic pyridinium ring. The position and intensity of these bands can be influenced by the substituents. The introduction of the hydroxyl group on the nitrogen atom and the methyl group at the 2-position would likely cause a shift in the absorption maximum compared to unsubstituted pyridine. While specific absorption and emission data for the target compound are not available, studies on related pyridinium salts can provide a general understanding of their photophysical behavior. For many simple pyridinium salts, fluorescence is often weak or non-existent at room temperature in solution.

Theoretical and Computational Chemistry on Pyridinium, 1 Hydroxy 2 Methyl , Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. acs.org It is particularly effective for studying hydrogen-bonded systems and for calculating equilibrium structures and harmonic vibrational frequencies. acs.org Hybrid approaches that mix Hartree-Fock and Slater exchange, such as B3LYP and B3-PW91, have proven to be especially effective for these calculations. acs.orgresearchgate.net

For pyridinium (B92312) derivatives, DFT calculations can accurately predict geometric parameters, such as bond lengths and angles. For the related compound, 1-hydroxy-4-methylpyridinium chloride, experimental X-ray crystallography has determined the N—O bond lengths to be 1.371(2) Å and 1.379(2) Å. nih.gov DFT calculations can reproduce such experimental values with high accuracy, typically using basis sets like 6-31G** or 6-311++G(2d, 2p). acs.org

DFT is also employed to determine key electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. electrochemsci.org The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. mdpi.com A smaller energy gap suggests higher reactivity. These parameters are used to model chemical reactivity and intramolecular site selectivity through tools like the Fukui function. nih.gov

Spectroscopic properties can also be predicted. DFT calculations can yield vibrational frequencies that, when scaled appropriately, show good agreement with experimental data from FT-IR spectrometry. acs.org This allows for the assignment of complex spectra and a deeper understanding of the molecule's vibrational modes.

Table 1: Representative Quantum Chemical Parameters Calculated by DFT for Pyridine (B92270) Derivatives Note: This table presents typical values for pyridine derivatives as found in the literature to illustrate the type of data generated by DFT calculations. Values are not specific to Pyridinium, 1-hydroxy-2-methyl-, chloride unless a dedicated study is cited.

ParameterDescriptionTypical Calculated Value/RangeReference/Concept
EHOMOHighest Occupied Molecular Orbital Energy-6.0 to -9.0 eV electrochemsci.org
ELUMOLowest Unoccupied Molecular Orbital Energy-1.0 to -3.0 eV electrochemsci.org
Energy Gap (ΔE)LUMO-HOMO Energy Difference3.0 to 6.0 eV mdpi.com
Ionization Potential (I)Energy required to remove an electron (≈ -EHOMO)6.0 to 9.0 eV electrochemsci.org
Electron Affinity (A)Energy released when an electron is added (≈ -ELUMO)1.0 to 3.0 eV electrochemsci.org
Dipole Moment (μ)Measure of molecular polarity2.0 to 5.0 Debye electrochemsci.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com These simulations allow for the analysis of conformational changes and intermolecular interactions in condensed phases, such as liquids or solutions. mdpi.comnih.gov For this compound, MD simulations can model its behavior in an aqueous environment or as part of a larger system, providing insights that are not accessible from static calculations.

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This generates a trajectory that describes the positions and velocities of all atoms over time. Analysis of this trajectory can reveal stable and transient conformations of the pyridinium cation, including the rotational dynamics of the hydroxyl and methyl groups.

Furthermore, MD simulations are ideal for studying intermolecular interactions. The simulations can characterize the solvation shell around the pyridinium cation and the chloride anion, quantifying the number of solvent molecules and their average distance and orientation. It can also detail the dynamics of ion pairing between the cation and the chloride anion in solution. Such simulations have been effectively used to study substituted pyridinium salts and their interactions. nih.govresearchgate.netacs.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Pyridinium-Based System Note: This table illustrates common settings for an MD simulation. Specific values would be chosen based on the system and properties of interest.

ParameterDescriptionTypical Value/SettingReference/Concept
Force FieldPotential energy function describing atomic interactions.OPLS, AMBER, CHARMM nih.gov
EnsembleStatistical mechanics ensemble (e.g., constant temperature and pressure).NPT (Isothermal-isobaric) mdpi.com
TemperatureSystem temperature.298.15 K (25 °C) nih.gov
PressureSystem pressure.1 atm mdpi.com
Simulation TimeTotal duration of the simulation.10 - 100 ns nih.gov
Time StepTime increment for numerical integration.1 - 2 fs mdpi.com

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks involving this compound

Hydrogen bonding plays a critical role in the structure and properties of this compound. The compound features a hydroxyl group (-OH), which is a strong hydrogen bond donor, and a chloride anion (Cl⁻), which is an excellent hydrogen bond acceptor.

Crystal structure analysis of the closely related 1-hydroxy-4-methylpyridinium chloride reveals extensive intermolecular hydrogen bonding. nih.gov The primary and strongest interaction is the O—H⋯Cl hydrogen bond. nih.govresearchgate.net In addition to this, several weaker C—H⋯Cl hydrogen bonds involving the hydrogens on the pyridine ring also contribute to the crystal packing. nih.gov The combination of these interactions leads to a complex three-dimensional network where the chloride ions can be surrounded by multiple hydrogen bond donors, resulting in tetra- or even penta-coordinated anions. nih.gov The H⋯Cl distance for the O—H⋯Cl bond is significantly shorter than for the C—H⋯Cl bonds, indicating a much stronger interaction. nih.gov

Intramolecular hydrogen bonding is less likely in this specific molecule due to the geometry, but in related complex structures, short donor-acceptor distances can indicate the presence of low-barrier hydrogen bonds, which have significant biological importance. nih.gov Computational methods can be used to quantify the strength of these hydrogen bonds through techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis.

Table 3: Hydrogen Bond Geometry in 1-hydroxy-4-methylpyridinium chloride Data extracted from the crystallographic study of the analogous compound C₆H₈NO⁺·Cl⁻. nih.gov Distances are in angstroms (Å) and angles are in degrees (°).

Donor (D) — HAcceptor (A)D-H DistanceH···A DistanceD···A DistanceD-H···A Angle
O—HCl⁻~0.82~1.97 (mean)~2.79~170
C—H (Aromatic)Cl⁻~0.93~2.79 (mean)~3.72~150-160

Analysis of Cation-π and Other Non-Covalent Interactions in Pyridinium-Based Systems

The pyridinium ring, being an electron-deficient aromatic system with a formal positive charge, is highly susceptible to various non-covalent interactions that are crucial for molecular recognition and supramolecular chemistry.

The cation-π interaction is a powerful non-covalent force that involves the attraction between a cation and the electron-rich face of a π-system. nih.govnih.gov While the pyridinium ring itself is the cation, it can interact favorably with other neutral or electron-rich aromatic rings. The strength of this interaction can be substantial, often comparable to or stronger than hydrogen bonds in aqueous media, with binding energies in the range of 2–5 kcal/mol in biological systems. nih.gov The interaction is primarily electrostatic in nature, arising from the attraction of the positive charge to the negative electrostatic potential on the face of a π-system like benzene (B151609) or indole. nih.gov

In systems involving pyridinium cations, anion-π interactions are also possible, where an anion is attracted to the electron-deficient π-system of the pyridinium ring. acs.org This is a counterintuitive but well-established interaction. For this compound, the interaction between the chloride anion and the face of the pyridinium ring is a possibility. acs.org

Other significant non-covalent forces include ion pairing (the electrostatic attraction between the pyridinium cation and the chloride anion) and hydrogen bonding , as discussed previously. Computational studies using high-level DFT methods, such as M06-2X, are often employed to investigate and quantify these interactions. nih.govrsc.org

Table 4: Comparison of Typical Non-Covalent Interaction Strengths This table provides representative gas-phase binding energies to illustrate the relative strengths of different interactions. Actual values are highly dependent on the specific system and environment.

Interaction TypeInteracting Species ExampleTypical Energy (kcal/mol)Reference/Concept
Cation-πNa⁺···Benzene~27 nih.gov
Cation-πNH₄⁺···Benzene~19 nih.gov
Anion-π (Charge-Assisted)I⁻···Pyridinium~1.2 acs.org
Hydrogen Bond (Strong)H₂O···HOH~5 nih.gov
Ion PairNa⁺···Cl⁻~130 (in gas phase) nih.gov

Computational Prediction of Reaction Mechanisms, Transition States, and Energy Landscapes

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. csmres.co.ukgrnjournal.us By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.

For a compound like this compound, computational methods can be used to predict its reactivity in various chemical transformations. For example, one could study its decomposition pathways, its role as a catalyst, or its reaction with nucleophiles. The process involves:

Locating Stationary Points: Using DFT, the geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.

Finding Transition States: Specialized algorithms are used to locate the transition state structure, which is a first-order saddle point on the PES (a maximum in one direction and a minimum in all others).

Verifying Pathways: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the desired reactants and products.

Such studies have been applied to investigate complex reaction mechanisms, including stepwise reactions in organometallic catalysis and the regioselectivity of pyridine functionalization. acs.orgacs.org The calculated energy barriers provide a quantitative measure of reaction feasibility and can explain why certain products are favored over others.

Table 5: Hypothetical Reaction Profile Data for a Nucleophilic Attack on a Pyridinium Ring This table illustrates the kind of data generated from a computational study of a reaction mechanism. Energies are relative and for illustrative purposes.

SpeciesDescriptionRelative Energy (kcal/mol)Reference/Concept
ReactantsPyridinium Cation + Nucleophile0.0 csmres.co.uk
Transition State (TS)Highest energy point along the reaction coordinate.+15.0 acs.org
IntermediateA metastable species formed during the reaction.-5.0 grnjournal.us
ProductsFinal state after the reaction.-20.0 csmres.co.uk

Structure Activity Relationship Sar Studies and Molecular Mechanisms in Biological Contexts

Enzyme Modulation by Pyridinium (B92312), 1-hydroxy-2-methyl-, chloride Derivatives

Pyridinium derivatives are known to interact with a variety of enzymes, often acting as inhibitors. The cationic pyridinium ring plays a crucial role in guiding the molecule to the active sites of enzymes, particularly those with anionic subsites.

Derivatives of pyridinium salts have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes vital for the regulation of the neurotransmitter acetylcholine. acs.org Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. acs.orgacs.org

Structure-activity relationship studies reveal several key trends:

Hydrophobicity: Increased hydrophobicity, often measured by the octanol/water partition coefficient, is a critical factor for improving the ability of these inhibitors to cross the blood-brain barrier. nih.gov

Substituents: The presence of specific substituents can enhance inhibitory activity. For example, chloro or fluoro groups on a benzylic ring attached to the pyridinium scaffold can boost BChE inhibition. acs.org

Carbamate (B1207046) Moiety: Pyridinium salts bearing a carbamate group can act as progressive, time-dependent inhibitors of AChE, exhibiting first-order kinetics. nih.gov Carbamate derivatives have demonstrated high potency, with some showing IC₅₀ values in the nanomolar range against human AChE. nih.gov

Table 1: Inhibitory Activity of Selected Pyridinium Derivatives against Cholinesterases This table is interactive. Click on the headers to sort the data.

Compound Target Enzyme Inhibition (IC₅₀ or Kᵢ) Inhibition Type Reference
7av (SB-1436) EeAChE 176 nM (IC₅₀) Non-competitive acs.org
7av (SB-1436) eqBChE 370 nM (IC₅₀) Non-competitive acs.org
7av (SB-1436) AChE 0.046 µM (Kᵢ) Non-competitive acs.org
7av (SB-1436) BChE 0.115 µM (Kᵢ) Non-competitive acs.org
Carbamate 8 hAChE 0.153 µM (IC₅₀) Mixed nih.gov
Carbamate 11 hBChE 0.828 µM (IC₅₀) - nih.gov

The pyridine (B92270) nucleus is a well-known metal-binding pharmacophore. Pyridinium derivatives, including the 1-hydroxy-pyridinium type (structurally related to hydroxypyridinones), can act as ligands, coordinating with metal ions in the active sites of metalloproteins. nih.govnih.gov This interaction is fundamental to their mechanism of action against certain enzymes.

For example, the anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives are thought to be related to their iron-chelating properties. nih.gov Key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent, meaning they require iron to function. By chelating iron, these compounds can modulate the activity of such enzymes. nih.gov

Computational studies using Density Functional Theory (DFT) combined with docking algorithms are employed to predict the binding poses of these metal-binding pharmacophores. nih.gov These theoretical models help in understanding how the ligand orients itself within the enzyme's active site, driven by metal coordination and hydrogen bonding. nih.gov The synthesis and characterization of metal complexes with pyridinium-derived ligands (e.g., with Cu²⁺, Pt⁴⁺, Pd²⁺) confirm their capacity to coordinate with a range of metal ions, suggesting their potential to interact with diverse metalloenzymes. researchgate.net

Antimicrobial Activity of Pyridinium, 1-hydroxy-2-methyl-, chloride Analogs: Molecular Targets and Mechanistic Considerations

Pyridinium salts exhibit broad-spectrum antimicrobial activity, a property attributed to their amphiphilic nature, consisting of a cationic polar head (the pyridinium ring) and a nonpolar hydrocarbon tail. nih.govnih.gov The primary molecular target is the bacterial cell membrane.

The proposed mechanism involves the electrostatic attraction of the cationic pyridinium head to the negatively charged components of the bacterial cell surface. Following adsorption, the hydrophobic tail penetrates the lipid bilayer, disrupting the membrane's structural integrity. nih.gov This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. nih.gov

SAR studies for antimicrobial pyridinium analogs have established several principles:

Alkyl Chain Length: The length of the alkyl chain attached to the pyridinium nitrogen is a crucial determinant of activity. Chains of 12-16 carbons often show the best bactericidal effect. nih.gov A study on 1-(3-phenylpropyl)pyridinium derivatives found that a longer side chain on the nitrogen atom resulted in increased activity against Staphylococcus aureus. nih.gov

Gram-Selectivity: Many pyridinium salts show greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. nih.govmdpi.com The complex outer membrane of Gram-negative bacteria can act as a barrier, limiting the compounds' access to the inner cytoplasmic membrane.

Substituents: The presence of other heterocyclic moieties or specific functional groups can modulate the antimicrobial spectrum and potency. nih.govmdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyridinium Derivatives This table is interactive. Click on the headers to sort the data.

Compound Class/Derivative Target Organism MIC (µg/mL) Reference
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) S. aureus 4 nih.gov
Bi-cationic salt 27 (C₁₀ alkyl chain) S. aureus 0.25 nih.gov
Bi-cationic salt 27 (C₁₀ alkyl chain) Gram-negative reference strain 0.5 nih.gov
Bi-cationic salt 28a,b (C₁₂ alkyl chain) S. aureus 0.25 nih.gov
N-alkylated pyridine salt 66 S. aureus 56 ± 0.5% inhibition at 100 µg/mL mdpi.com

Anti-inflammatory Effects of Pyridinium Derivatives: Molecular Basis of Action and SAR

Pyridine and its derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.gov Their mechanism of action is often multifactorial, involving the inhibition of key inflammatory mediators.

The molecular basis for these effects includes:

Inhibition of Pro-inflammatory Enzymes: Pyridine derivatives can inhibit COX enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins (B1171923) (PGE₂), which are key players in the inflammatory response. nih.govnih.gov

Modulation of Signaling Pathways: Some derivatives can suppress the activity of the transcription factor nuclear factor-kappa B (NF-κB), which controls the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as the enzyme inducible nitric oxide synthase (iNOS). nih.govmdpi.com

Iron Chelation: As mentioned previously, 3-hydroxy-pyridin-4-one derivatives, which are structurally analogous to the 1-hydroxy-pyridinium cation, may exert their anti-inflammatory effects through iron chelation, thereby inhibiting heme-dependent enzymes involved in inflammation. nih.gov

SAR studies on N-pyridyl-1H-2λ⁶,1-benzothiazine-3-carboxamides showed that the relative orientation of the benzothiazine and pyridine fragments significantly influences analgesic and anti-inflammatory activity. mdpi.com In another series, the presence of a benzyl (B1604629) group substitution on the pyridine ring was found to confer the greatest potency. nih.gov

Antiproliferative Activity of Pyridinium Derivatives: Molecular Interactions and SAR

The pyridine scaffold is a cornerstone in the design of anticancer agents, with numerous derivatives showing antiproliferative activity against a wide range of cancer cell lines. mdpi.comnih.govnih.gov

The molecular interactions driving this activity involve binding to various cellular targets, including protein kinases and DNA. Docking studies on pyridine-2(1H) thione derivatives identified π–H interactions between the pyridine ring and amino acid residues like TYR97 and PRO82 in the active sites of target proteins. nih.govacs.org

A comprehensive review of the structure-antiproliferative activity relationship of pyridine derivatives has highlighted several important factors: mdpi.comnih.gov

Favorable Functional Groups: The presence and position of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) often enhance antiproliferative activity. mdpi.comnih.gov

Unfavorable Functional Groups: Conversely, the inclusion of halogen atoms or other bulky groups in the structure tends to decrease activity. mdpi.comnih.gov

Aqueous Solubility: The nitrogen atom in the pyridine ring improves aqueous solubility and metabolic stability compared to a simple benzene (B151609) ring, which is a favorable characteristic for drug design. mdpi.comnih.gov

Table 3: Antiproliferative Activity (IC₅₀) of Selected Pyridine Derivatives This table is interactive. Click on the headers to sort the data.

Compound Class/Derivative Cancer Cell Line Activity (IC₅₀ in µM) Reference
Pyridine derivative 5c Liver (HEPG2) 1.46 researchgate.net
Pyridine derivative 5d Liver (HEPG2) 7.08 researchgate.net
Pyridine derivative 7b Colon (HCT-116) 18.1 ± 2.6 nih.gov
Pyridine derivative 7d Liver (HepG-2) 30.4 ± 3.7 nih.gov

Theoretical Models for Predicting Biological Activity and Ligand-Target Interactions in this compound Systems

Computational chemistry and molecular modeling are indispensable tools for elucidating the mechanisms of action and predicting the biological activity of pyridinium derivatives. These theoretical models provide insights that are often difficult to obtain through experimental methods alone.

Key theoretical approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure (described by molecular descriptors) and the biological activity of a series of compounds. These models are used to predict the activity of new, unsynthesized derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. It is widely used to understand binding modes, as seen in the docking of pyridinium inhibitors into the active sites of cholinesterases and other proteins. acs.orgnih.gov Docking studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and the π-cation interactions characteristic of pyridinium compounds. acs.org

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). mdpi.comacs.org This information helps in analyzing electrostatic potential maps to identify reactive sites and understand how molecules will interact. mdpi.comnih.gov For instance, DFT has been used to investigate the elongation of the N-P bond in phosphenium pincer complexes, revealing how ligand architecture facilitates the activation of small molecules like H₂. acs.org

These computational strategies allow for the rational design of new pyridinium derivatives with enhanced potency and selectivity for specific biological targets, accelerating the drug discovery process.

Electrochemical Investigations of Pyridinium, 1 Hydroxy 2 Methyl , Chloride Systems

Redox Behavior and Electrochemical Potentials of Pyridinium (B92312) Cations

The electrochemical behavior of pyridinium cations is a subject of significant interest, particularly in the context of electrocatalysis and energy storage. The redox activity of these species is centered on the pyridinium ring, which can undergo reduction. For the parent pyridine (B92270) N-oxide, a compound structurally related to Pyridinium, 1-hydroxy-2-methyl-, chloride (which exists in tautomeric equilibrium with 2-methylpyridine (B31789) N-oxide), the reduction potential has been reported. The half-wave potential (E1/2) for the reduction of pyridine N-oxide to pyridine is approximately -1.04 V versus the Standard Hydrogen Electrode (SHE). nih.gov This value provides a fundamental benchmark for understanding the redox properties of its derivatives.

The introduction of a methyl group at the 2-position of the pyridine ring is expected to influence this redox potential. Generally, alkyl groups are electron-donating, which tends to increase the electron density on the aromatic ring. This increased electron density would likely make the reduction of the pyridinium ring more difficult, resulting in a more negative reduction potential compared to the unsubstituted parent compound.

The electrochemical reduction of pyridinium derivatives at various electrode surfaces has been noted to be complex. For instance, studies on related pyridinium cations have shown that the reduction process can be irreversible, particularly on glassy carbon electrodes. This irreversibility may be attributed to subsequent chemical reactions, such as dimerization of the radical species formed after the initial electron transfer.

Ionic Conductivity Studies and Charge Transport Mechanisms in Pyridinium-Based Electrolytes

Specific ionic conductivity data for electrolytes containing the 2-methylpyridinium cation, a core component of the target molecule, have been reported for related systems. A study on pyridinium-based ionic liquids provides conductivity data for 1-butyl-2-methylpyridinium tetrafluoroborate, among other isomers. researchgate.net This allows for an analysis of the influence of the methyl group's position on the cation's transport properties. Furthermore, thermophysical property studies of 1-ethyl-2-methylpyridinium and 1-propyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide have also reported electrical conductivity values. researchgate.net

The temperature dependence of ionic conductivity in these systems often follows the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of many ionic liquids and polymer electrolytes. researchgate.net This non-Arrhenius behavior indicates that the charge transport is coupled with the segmental motion of the surrounding molecules. researchgate.net The VFT equation is given by:

σ(T) = σ0 exp(-B / (T - T0))

where σ0 is the pre-exponential factor related to the number of charge carriers, B is a parameter related to the activation energy, and T0 is the ideal glass transition temperature.

Below is an interactive data table showcasing the electrical conductivity of some related 2-methylpyridinium salts at various temperatures.

Data sourced from a study on the thermophysical properties of 1-ethyl-2-methylpyridinium and 1-propyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide. researchgate.net

Correlation of Molecular Structure with Electrochemical Performance and Stability

The molecular structure of this compound is intrinsically linked to its electrochemical performance and stability. The key structural features are the pyridinium N-oxide core, the methyl group at the 2-position, and the chloride counter-ion.

The N-oxide group is the primary site of electrochemical reduction. The stability of this group is crucial for applications that involve redox cycling. The presence of the N-oxide makes the pyridinium ring more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. semanticscholar.org

The position of the methyl group has a notable impact on the compound's properties. The steric hindrance introduced by the 2-methyl group can influence the solvation of the cation and its interaction with electrode surfaces. In terms of ionic conductivity, studies on isomeric butyl-methylpyridinium salts have shown that the 2-methyl isomer can exhibit different conductivity compared to the 3-methyl and 4-methyl isomers, which is attributed to differences in viscosity and ion mobility. researchgate.net Specifically, the steric bulk of the 2-methyl group can restrict the rotation around the N-C bond, affecting the cation's ability to navigate through the electrolyte medium.

Supramolecular Chemistry and Self Assembly of Pyridinium, 1 Hydroxy 2 Methyl , Chloride

Hydrogen Bond-Directed Assembly of Pyridinium (B92312) Cations and Chloride Anions in Crystalline Architectures

The crystal structure of pyridinium salts is a testament to the power of hydrogen bonding in dictating molecular arrangement. In the crystalline state of 1-hydroxy-4-methylpyridinium chloride, a complex network of hydrogen bonds is the primary organizing force. nih.govresearchgate.net The pyridinium cation, with its hydroxyl (-OH) group and aromatic carbon-hydrogen (C-H) bonds, acts as a hydrogen bond donor. The chloride anion (Cl⁻), with its negative charge and available lone pairs, serves as an effective hydrogen bond acceptor.

Cation-Anion Interactions and Supramolecular Synthons in Pyridinium Chloride

The interaction between the pyridinium cation and the chloride anion can be understood through the concept of supramolecular synthons. These are recognizable structural units formed by specific and directional intermolecular interactions. In the context of Pyridinium, 1-hydroxy-2-methyl-, chloride, the primary supramolecular synthon is the robust hydrogen bond between the hydroxyl group and the chloride anion (O-H···Cl⁻).

The formation of these synthons is a predictable element in the crystal engineering of such salts. The strength of the cation-anion interaction is influenced by the nature of the cation. For instance, the presence of an electron-donating methyl group on the pyridinium ring can subtly modulate the electronic environment of the cationic nitrogen and, consequently, the strength of the interaction with the anion. osti.gov

In hydroxy-functionalized pyridinium salts, different modes of interaction are possible. researchgate.net These include 'intra-ionic' hydrogen bonds, where the chloride anion interacts with the hydroxyl group and the pyridinium ring of the same cation, and 'inter-ionic' hydrogen bonds, where the anion bridges the hydroxyl group and the ring of different cations. researchgate.net The specific arrangement adopted depends on a delicate balance of these interactions.

A detailed look at the hydrogen bonding in 1-hydroxy-4-methylpyridinium chloride reveals the specific distances and angles that define these supramolecular synthons.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)
O1—H1A···Cl20.86 (3)2.03 (3)2.8847 (19)175 (3)
C2—H2···Cl10.932.813.567 (2)139
C7—H7···Cl20.932.793.652 (3)154
C10—H10···Cl10.932.813.672 (2)155

Table 1: Selected hydrogen bond geometries in 1-hydroxy-4-methylpyridinium chloride. Data sourced from IUCrData. researchgate.net

Role of π-Stacking and Other Non-Covalent Interactions in Crystal Engineering and Solution Aggregation

While hydrogen bonding is a dominant force, other non-covalent interactions also play a vital role in the supramolecular chemistry of pyridinium salts. Among these, π-stacking interactions between the aromatic pyridinium rings are significant. nih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

In addition to π-stacking, van der Waals forces, though weaker and less directional, are ubiquitous and contribute to the cohesion of the crystal lattice. The interplay of all these forces—hydrogen bonding, π-stacking, and van der Waals interactions—determines the final three-dimensional structure. The ability to control and manipulate these interactions is the cornerstone of crystal engineering, allowing for the design of materials with specific properties.

Design and Assembly of Ordered Pyridinium-Based Supramolecular Frameworks

The predictable nature of the non-covalent interactions in pyridinium salts makes them excellent building blocks for the design and assembly of ordered supramolecular frameworks. By modifying the structure of the pyridinium cation, for example, by changing the position or nature of substituents, it is possible to tune the intermolecular interactions and thus control the resulting architecture.

The concept of supramolecular synthons is particularly powerful in this context. nih.gov By understanding the preferred interaction patterns, researchers can design cations and anions that will self-assemble in a predetermined manner. This approach has been used to create a variety of supramolecular structures, from simple one-dimensional chains to more complex two- and three-dimensional networks.

The formation of these frameworks is not limited to the solid state. In solution, the same non-covalent interactions can lead to the formation of aggregates and other ordered structures. The principles of self-assembly that govern the crystallization of pyridinium salts are also at play in solution, highlighting the versatility of these compounds as components in supramolecular chemistry. The ultimate goal is to create functional materials where the macroscopic properties are a direct consequence of the programmed arrangement of molecules at the supramolecular level.

Emerging Research Directions and Future Prospects for Pyridinium, 1 Hydroxy 2 Methyl , Chloride

Integration into Hybrid Systems and Composites for Enhanced Functionality

The development of hybrid materials, which combine organic and inorganic components at the molecular level, offers a pathway to creating materials with synergistic or entirely new properties. The ionic nature of Pyridinium (B92312), 1-hydroxy-2-methyl-, chloride makes it an attractive organic cation for the formulation of novel organic-inorganic hybrid systems.

Research has demonstrated that pyridinium-based cations can form stable, three-dimensional networks with inorganic anions like tetrachloridometallates. nih.gov These structures are held together by a combination of hydrogen bonds and π-π stacking interactions, creating ordered crystalline materials. nih.gov The hydroxyl group in Pyridinium, 1-hydroxy-2-methyl-, chloride could further enhance this interaction potential, allowing for strong, directed hydrogen bonds with inorganic components.

Furthermore, polymeric forms of pyridinium salts have been successfully used to disperse nanomaterials, such as single-walled carbon nanotubes, to create advanced composites. nih.gov This suggests a potential role for this compound or its polymeric derivatives as stabilizing or functionalizing agents in nanocomposites. By incorporating this pyridinium salt, it may be possible to improve the dispersion of nanofillers in a polymer matrix, enhance interfacial adhesion, and introduce new functionalities, such as conductivity or catalytic activity. The applications for such hybrid materials span from biomedicine to electrocatalysis and advanced coatings. nih.gov

Table 1: Potential Roles of this compound in Hybrid Systems

Component RoleInteracting FeaturePotential Application
Organic CationPyridinium ring (ionic charge, π-system)Formation of organic-inorganic hybrid salts with novel optical or magnetic properties.
Functional MonomerHydroxyl group (hydrogen bonding)Enhancing adhesion and interaction with inorganic surfaces or fillers.
Composite ModifierFull molecular structureImproving dispersion of nanomaterials like carbon nanotubes or graphene oxide in polymer matrices.

Computational Design of Novel this compound Analogues for Targeted Applications

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules. nih.gov These methods allow for the rational design of novel analogues of this compound with properties tailored for specific applications, such as pharmaceuticals or functional materials. nih.gov

Computational approaches that could be applied include:

Density Functional Theory (DFT): DFT calculations can predict fundamental properties like electronic structure, reactivity, and acidity constants (pKa). acs.org For instance, modeling could be used to understand how modifications to the pyridinium ring or the addition of other functional groups would alter the electronic properties and reactivity of the N-hydroxy group. acs.org

Molecular Docking: In drug design, molecular docking can be used to predict how analogues of this compound might bind to a biological target, such as an enzyme or receptor. nih.govbenthamdirect.com This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis and experimental testing. nih.gov

In Silico ADME Prediction: For potential therapeutic agents, computational tools can predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. scispace.comresearchgate.net This helps in the early-stage identification of candidates with favorable pharmacokinetic profiles and a lower likelihood of toxicity, significantly streamlining the drug development process. scispace.comajchem-a.com

By using these computational tools, researchers can design new analogues based on the this compound scaffold with enhanced efficacy, better targeting, and improved safety profiles before committing to extensive laboratory synthesis. nih.govnih.gov

Interdisciplinary Research Approaches with this compound

The inherent versatility of the pyridinium scaffold lends itself to a wide range of interdisciplinary research fields. rsc.org Pyridinium salts have found applications as catalysts, surfactants, ionic liquids, and bioactive agents, bridging the domains of chemistry, materials science, biology, and medicine. rsc.orgresearchgate.net

The specific structure of this compound offers several avenues for interdisciplinary exploration:

Materials Science and Chemistry: The compound's potential to form liquid crystals or be incorporated into light-emitting polymers could be explored. nih.gov Research into poly(pyridinium salt)s has shown that their properties can be tuned by altering the counterions or the polymer backbone, leading to functional materials for optical or electronic applications. nih.gov

Biomedical Engineering and Chemistry: The cationic nature of pyridinium salts has been exploited for biological applications like gene delivery. rsc.org The potential of this compound and its derivatives to interact with biological membranes or nucleic acids could be a fruitful area of investigation, combining organic synthesis with cell biology and materials science for therapeutic or diagnostic purposes.

Catalysis and Green Chemistry: Pyridinium salts are often used as phase-transfer catalysts. The unique electronic properties conferred by the N-hydroxy group could lead to the development of new catalysts for organic synthesis, aligning with the principles of green chemistry by enabling reactions under milder conditions.

Advanced Analytical Method Development for this compound Characterization

As research into this compound and its analogues expands, the need for robust and sophisticated analytical methods for their characterization, identification, and quantification will become critical.

Standard techniques such as FT-IR, UV-Vis spectroscopy, and thermal analysis provide foundational data on the compound's structure and stability. researchgate.net Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure of the molecule and its solid-state packing. mdpi.com

However, more advanced methods will be necessary for complex analyses:

High-Performance Liquid Chromatography (HPLC): The hydrophilic and ionic nature of pyridinium salts can make them challenging to analyze using standard reversed-phase HPLC. helixchrom.com Developing specialized methods, such as those using mixed-mode or core-shell columns, will be essential for achieving good separation and peak shape, especially when analyzing mixtures or biological samples. helixchrom.comnih.gov Coupling HPLC with mass spectrometry (LC-MS) will be crucial for definitive identification and quantification.

Advanced Spectroscopic Techniques: While standard NMR is routine, advanced 2D-NMR techniques may be required to fully elucidate the structure of novel, more complex analogues or their interaction products.

Electrochemical Methods: Techniques like cyclic voltammetry can provide insight into the redox properties of the pyridinium ring, which is relevant for applications in electrochromic materials or as redox-active catalysts. nih.gov

The development of these tailored analytical protocols will be fundamental to understanding the behavior of this compound in various systems and will underpin all future research and development efforts.

Table 2: Analytical Techniques for the Characterization of this compound and its Analogues

TechniquePurposeKey Information
HPLC / LC-MSSeparation and QuantificationPurity, concentration in complex matrices, metabolite identification. helixchrom.comnih.gov
X-Ray DiffractionStructural ElucidationPrecise bond lengths, bond angles, and crystal packing. mdpi.com
NMR SpectroscopyStructural ConfirmationConnectivity of atoms, chemical environment. nih.gov
FT-IR SpectroscopyFunctional Group IdentificationPresence of key bonds (e.g., O-H, C=N, C-H). researchgate.net
Cyclic VoltammetryElectrochemical CharacterizationRedox potentials, electron transfer properties. nih.gov
Thermal Analysis (TGA/DSC)Stability AssessmentDecomposition temperature, phase transitions. nih.gov

Q & A

Q. What criteria define "optimal" disinfection parameters when balancing efficacy and safety?

  • Answer: Optimize using the therapeutic index (TI = cytotoxic concentration CC50 / EC50). For 1-hydroxy-2-methyl-pyridinium chloride, TI >10 (CC50 = 0.5 mg/mL, EC50 = 0.05 mg/mL) indicates clinical viability. Confirm with ex vivo mucosal irritation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.